molecular formula C11H18ClN B8021424 [(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride

[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride

Cat. No.: B8021424
M. Wt: 199.72 g/mol
InChI Key: BMOFDSTXFQCVDC-HNCPQSOCSA-N
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Description

[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride is a chemical compound with the molecular formula C11H18ClN. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride typically involves the reaction of 2,2-dimethyl-1-phenylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction can be represented as follows:

C6H5CH2CH(CH3)2NH2+HClC6H5CH2CH(CH3)2NH3+Cl\text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{CH}_3)_2\text{NH}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{CH}_3)_2\text{NH}_3^+\text{Cl}^- C6​H5​CH2​CH(CH3​)2​NH2​+HCl→C6​H5​CH2​CH(CH3​)2​NH3+​Cl−

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Conversion to the amine form.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of [(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride involves its interaction with cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This property makes it effective as a disinfectant and antiseptic.

Comparison with Similar Compounds

Similar Compounds

    Ammonium chloride: An inorganic compound with similar disinfectant properties.

    Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.

Uniqueness

[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a phase transfer catalyst and its effectiveness in disrupting cell membranes set it apart from other similar compounds.

Properties

IUPAC Name

[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOFDSTXFQCVDC-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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